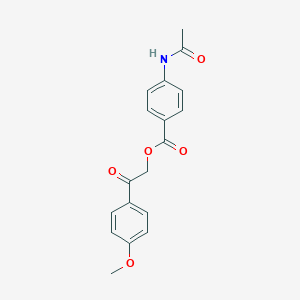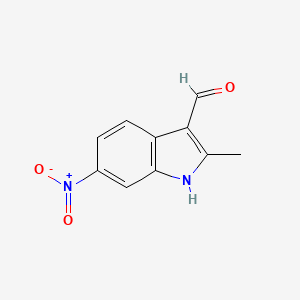![molecular formula C10H8N4O4S B5716809 methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell walls and membranes of microorganisms. It has also been suggested that the compound induces cell death in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several potential future directions for scientific research. One of the most promising directions is the development of new antibiotics and antifungal agents based on the compound's potent antimicrobial and antifungal activity. Moreover, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
In conclusion, Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties. The compound has several advantages for lab experiments, including its stability and potent activity, but also has some limitations, including its potential toxicity and limited solubility in water. The future directions of research on the compound include the development of new antibiotics and antifungal agents and the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoyl chloride with potassium thiocyanate followed by the reaction with methylamine hydrochloride. The resulting product is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-10(15)11-9-13-12-8(19-9)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFGWZDQRLQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

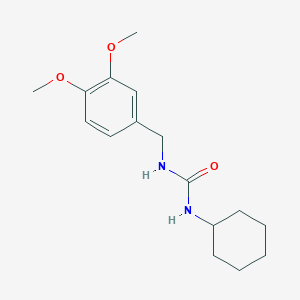
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
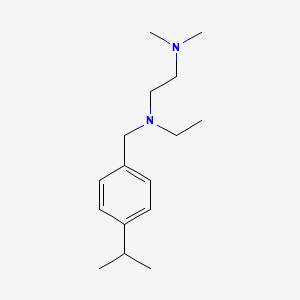
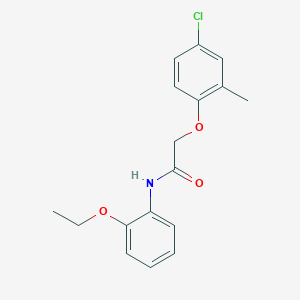
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

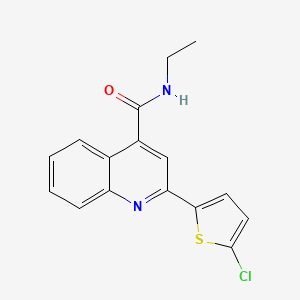
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)

